(4-Bromo-2,6-dichlorophenoxy)(tert-butyl)dimethylsilane
Overview
Description
“(4-Bromo-2,6-dichlorophenoxy)(tert-butyl)dimethylsilane” is a chemical compound with the molecular formula C12H17BrCl2OSi . It is a qualified product offered by Benchchem.
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C12H17BrCl2OSi . The exact structure is not provided in the search results.Scientific Research Applications
Bromide Detection in Environmental Samples
Research by Mishra et al. (2001) demonstrates the use of 2,6-dimethylphenol and 2-tert-butyl-4-methylphenol derivatives for the chromatographic determination of bromide in environmental samples. This method is effective in analyzing samples with high chloride content and acidity, which are common challenges in environmental analysis. The process involves the reaction of bromide with 2-iodosobenzoic acid and these phenolic compounds, followed by extraction into cyclohexane for gas chromatography–mass spectrometry analysis (Mishra et al., 2001).
Palladium-Catalyzed Cascade Cross-Coupling/Cyclizations
A study by Demircan (2014) explores the use of compounds including [4-(2-bromocyclohex-2-en-1-yloxy)but-2-yn-1-yloxy]tert-butyldimethylsilane in palladium-catalyzed intra-intermolecular cascade cross-couplings. This process produces indene analogues and cross-conjugated tetraenes, which are important in the synthesis of complex organic compounds (Demircan, 2014).
Free-Radical Bromination in Organic Synthesis
Lange, Organ, and Roche (1992) investigated the free-radical bromination of various compounds, including 2-tert-butyl-2,6-dimethyl-1,3-dioxan-4-one. Their research contributes to the understanding of bromination mechanisms in organic synthesis, highlighting the specificity of bromination depending on the structure of the substrates (Lange et al., 1992).
Applications in Polymer Science
Research by Wang and Percec (1991) focuses on the phase transfer catalyzed (PTC) polymerization of 4-bromo-2,6-dimethylphenol and its interaction with various phenolic compounds. This study is significant for understanding the polymerization mechanisms and the development of new polymeric materials (Wang & Percec, 1991).
Synthesis of Chiral Compounds
Noda and Seebach (1987) conducted research on chiral 2-(tert-butyl)-2H,4H-1,3-dioxin-4-ones. Their work involves the synthesis and reactions of these compounds, contributing to the field of stereoselective synthesis and the development of chiral molecules for various applications (Noda & Seebach, 1987).
Mechanism of Action
Target of Action
It is known to be utilized in the transformation of various epoxides to carbonyl compounds .
Mode of Action
(4-Bromo-2,6-dichlorophenoxy)(tert-butyl)dimethylsilane interacts with its targets by acting as a catalyst with methyl aluminium to form methylaluminum bis (4-bromo-2,6-di-tert-butylphenoxide) (MABR) . This compound may then be utilized for the transformation of various epoxides to carbonyl compounds .
Biochemical Pathways
It is known to be involved in the phase transfer catalyzed (ptc) polymerization of 4-bromo-2,6-dimethylphenol .
Result of Action
Action Environment
Properties
IUPAC Name |
(4-bromo-2,6-dichlorophenoxy)-tert-butyl-dimethylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrCl2OSi/c1-12(2,3)17(4,5)16-11-9(14)6-8(13)7-10(11)15/h6-7H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKUFFVFNKGIDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1Cl)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrCl2OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50624654 | |
Record name | (4-Bromo-2,6-dichlorophenoxy)(tert-butyl)dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50624654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
343564-38-5 | |
Record name | (4-Bromo-2,6-dichlorophenoxy)(tert-butyl)dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50624654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.